molecular formula C13H15FO4 B3195999 2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid CAS No. 945610-03-7

2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid

Cat. No. B3195999
CAS RN: 945610-03-7
M. Wt: 254.25 g/mol
InChI Key: VBJJVQLWCJAQDQ-UHFFFAOYSA-N
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Description

“2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides . It can be an effective catalyst for amidation and esterification of carboxylic acids . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-13(2,3)18-12(17)9-6-4-8(5-7-9)10(14)11(15)16/h4-7,10H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJVQLWCJAQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677421
Record name [4-(tert-Butoxycarbonyl)phenyl](fluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945610-03-7
Record name [4-(tert-Butoxycarbonyl)phenyl](fluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
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2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
Reactant of Route 3
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
Reactant of Route 4
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
Reactant of Route 5
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
Reactant of Route 6
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid

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